molecular formula C5H4BrNO2S B1407310 5-Bromo-3-methyl-isothiazole-4-carboxylic acid CAS No. 23310-81-8

5-Bromo-3-methyl-isothiazole-4-carboxylic acid

Cat. No. B1407310
CAS RN: 23310-81-8
M. Wt: 222.06 g/mol
InChI Key: ARHIBOUYOCZHRU-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-isothiazole-4-carboxylic acid (BMITC) is an organic compound belonging to the isothiazole family. It is a colorless solid with a molecular formula of C5H4BrNO2S. It has a wide range of applications in the field of organic synthesis and medicinal chemistry. BMITC has been used as a precursor for the synthesis of a variety of drugs, including antibiotics, antifungals, and antiviral compounds. It is also used in the synthesis of other organic compounds such as dyes and pigments.

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-3-methyl-isothiazole-4-carboxylic acid has been explored in the synthesis of various chemical compounds. One study involved its use in the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives demonstrated a synergistic effect when used with the antitumor drug Temobel, indicating potential in chemotherapy for brain tumors (Kletskov et al., 2018).

Selective Nucleophilic Chemistry

The acid has been instrumental in the solution-phase syntheses of specific carboxylic acids, showcasing its role in selective nucleophilic chemistry. This approach has been applied in creating a library of druglike isoxazoles, demonstrating the chemical's versatility in synthesizing pharmacologically relevant structures (Robins et al., 2007).

Immunological Activity

Studies have shown that amides of 5-substituted 3-methyl-4-isothiazolecarboxylic acid, a compound closely related to 5-bromo-3-methyl-isothiazole-4-carboxylic acid, have significant immunological activity. These amides were synthesized and tested for their effects on the humoral immune response and hypersensitivity reactions, indicating their potential in immunological research and therapy (Lipnicka et al., 2005).

Pharmacological Activity

Derivatives of 5-bromo-3-methyl-isothiazole-4-carboxylic acid have been studied for their pharmacological activity. For instance, certain derivatives have shown significant anti-inflammatory activity, which was evaluated through edema and air-pouch inflammation tests. This suggests a potential application in the development of anti-inflammatory drugs (Regiec et al., 2006).

Hydrodehalogenation and Synthesis

The compound has also been a key player in the regioselective hydrodehalogenation of dihaloisothiazoles, leading to the synthesis of various carbonitriles. This process is crucial in organic synthesis, particularly in the development of novel compounds with potential industrial and pharmaceutical applications (Ioannidou & Koutentis, 2011).

properties

IUPAC Name

5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIBOUYOCZHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-isothiazole-4-carboxylic acid

CAS RN

23310-81-8
Record name 5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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